Pyrazine-2-carbohydrazide

Catalog No.
S605288
CAS No.
768-05-8
M.F
C5H6N4O
M. Wt
138.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazine-2-carbohydrazide

Traditional pyrazine oxadiazole synthesis requires multi-step activation, increasing waste. Pyrazine-2-carbohydrazide eliminates this, enabling direct cyclization.

  • Direct cyclization to 1,3,4-oxadiazoles & 1,2,4-triazoles, avoiding multi-step activation; boosts yields.
  • Multidentate ligand: N,O,N,O-Schiff base complexes for Dy6/Dy8 lanthanide clusters; critical for single-molecule magnet and quantum materials research.
  • Antimycobacterial scaffold: Core for low-micromolar MIC derivatives vs M. tuberculosis, bypassing pyrazinamide activation.

In stock for prompt global shipping.

CAS Number

768-05-8

Product Name

Pyrazine-2-carbohydrazide

IUPAC Name

pyrazine-2-carbohydrazide

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

InChI

InChI=1S/C5H6N4O/c6-9-5(10)4-3-7-1-2-8-4/h1-3H,6H2,(H,9,10)

InChI Key

OHFIJHDYYOCZME-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)C(=O)NN

Synonyms

pyrazine-2-carboxylic acid hydrazide

Canonical SMILES

C1=CN=C(C=N1)C(=O)NN

The exact mass of the compound Pyrazine-2-carbohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Pyrazine-2-carbohydrazide is a highly reactive, bifunctional building block characterized by a pyrazine ring coupled with a terminal carbohydrazide moiety. In industrial and academic procurement, it is primarily sourced as a direct precursor for the synthesis of complex nitrogen-rich heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases. Unlike basic pyrazine derivatives, the carbohydrazide group provides extended multichelating sites (N,O,N,O) that are highly valued in coordination chemistry for stabilizing transition metal and lanthanide clusters. Its dual utility as a structural scaffold for novel antimycobacterial agents and as a robust ligand precursor makes it a critical intermediate for both medicinal chemistry and advanced materials science .

Research Procurement Fit

1 Hydrazone and Schiff base derivatization workflow via direct aldehyde condensation
2 Antimycobacterial drug discovery scaffold for M. tuberculosis strain screening
3 Coordination chemistry ligand precursor with ONO/ONN tridentate binding sites

Substituting Pyrazine-2-carbohydrazide with closely related analogs like Pyrazinamide or 2-Pyrazinecarboxylic acid introduces significant process inefficiencies and structural limitations. Pyrazinamide, possessing only a simple amide, lacks the necessary nucleophilicity and extended denticity required for forming robust metal coordination clusters or undergoing cyclization into oxadiazoles. Conversely, while 2-Pyrazinecarboxylic acid can theoretically yield the same downstream products, it requires multi-step activation—typically esterification followed by aggressive hydrazinolysis—before cyclization can occur. This indirect route not only increases solvent waste and step-count but also significantly reduces the overall isolated yield of the target heterocycles, making the pre-formed carbohydrazide the preferred choice for streamlined manufacturing [1].

Substitution Risk

Pyrazine-2-carboxylic acid
Lacks the terminal hydrazine NH-NH₂ group required for direct condensation; requires ester activation, shifting derivatization workflow and library scope
Generic hydrazide scaffolds
Hydrogen-bonding network architecture and DprE1 Cys387 engagement profile may not transfer; structure-activity relationships can diverge unpredictably
Pyrazinamide (frontline agent)
Mechanistically distinct prodrug requiring activation; 3D supramolecular framework absent, limiting crystal engineering and coordination chemistry utility

Direct Cyclization Efficiency in 1,3,4-Oxadiazole Synthesis

In the synthesis of pyrazine-1,3,4-oxadiazole derivatives, utilizing Pyrazine-2-carbohydrazide allows for direct cyclization (e.g., via POCl3), achieving isolated yields of 67% to 80%. In contrast, starting from 2-Pyrazinecarboxylic acid requires prior esterification and hydrazinolysis, which inherently limits the overall sequence yield and adds purification steps [1].

Evidence DimensionSynthesis step-count and intermediate yield
Target Compound DataDirect cyclization yields 67–80% in one step
Comparator Or Baseline2-Pyrazinecarboxylic acid (requires 2 additional intermediate steps)
Quantified DifferenceEliminates two synthetic steps; avoids cumulative yield losses
ConditionsStandard cyclization with carboxylic acids/POCl3 or similar dehydrating agents

Procuring the pre-formed carbohydrazide accelerates library synthesis of oxadiazole-based therapeutics by eliminating bottleneck activation steps.

MIC vs M. tuberculosis H37Rv
Head-to-head
Derivatives T16/T19: MIC 1.56 μg/mL
Pyrazinamide: typically >50 μg/mL under aerobic conditions
Supports antimycobacterial screening context
Broth microdilution; derivative-dependent MIC range 1.56–62.5 μg/mL

Extended Multichelating Sites for High-Stability Coordination Complexes

Pyrazine-2-carbohydrazide condenses with aldehydes to form Schiff base ligands that provide N,O,N,O-multichelating sites. These ligands form robust hexanuclear and octanuclear lanthanide clusters (e.g., Dy6, Dy8) with thermal stability up to 210 °C before decomposition. Pyrazinamide, possessing only a simple amide group, lacks this extended denticity and cannot support such high-nuclearity, stable architectures [1].

Evidence DimensionLigand denticity and complex thermal stability
Target Compound DataForms multidentate (N,O,N,O) ligands supporting complexes stable up to 210 °C
Comparator Or BaselinePyrazinamide (bidentate at best, limited cluster formation)
Quantified DifferenceEnables formation of stable >6-metal nuclearity clusters
ConditionsThermogravimetric analysis (TGA) under N2/air atmosphere

Essential for materials scientists designing robust single-molecule magnets or thermally stable coordination polymers.

Biocatalytic synthesis route
Context-dependent
Negligible pyrazine-2-carboxylic acid by-product formation
Supports enzymatic synthesis route review
Bacillus smithii IITR6b2 acyltransferase; quantitative by-product data not reported

Superior In Vitro Scaffold Potency vs. Pyrazinamide

When used as a scaffold for antitubercular agents, N'-(E)-heteroaromatic derivatives of Pyrazine-2-carbohydrazide demonstrate potent in vitro activity. Specific derivatives exhibit Minimum Inhibitory Concentrations (MIC) as low as 3.12 µg/mL against M. tuberculosis in MABA assays. In the same in vitro assays, the standard drug Pyrazinamide (PZA) typically shows an MIC > 100 µg/mL due to its reliance on specific acidic activation environments. The carbohydrazide scaffold bypasses this limitation, offering a direct vector for potent analog development [1].

Evidence DimensionIn vitro Minimum Inhibitory Concentration (MIC) against M. tuberculosis
Target Compound DataMIC = 3.12 µg/mL (for optimized derivatives)
Comparator Or BaselinePyrazinamide (MIC > 100 µg/mL in vitro)
Quantified Difference>30-fold improvement in observable in vitro potency
ConditionsMicroplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv

Allows medicinal chemists to develop highly active antitubercular libraries that do not rely on the complex in vivo activation required by pyrazinamide.

Supramolecular architecture
Class-level
3D hydrogen-bonded framework via N-H⋯O, N-H⋯N, C-H⋯O
Pyrazine-2-carboxylic acid: 1D hydrogen-bonded chain only
Supports crystal engineering scaffold selection
Space group P2₁/c; edge-fused R₂²(10) ring motifs
Derivatization capacity
Class-level
Single-step hydrazone formation with substituted benzaldehydes
Carboxylic acid analog requires multi-step activation sequence
Supports derivatization workflow fit review
33 benzylidene derivatives reported; microwave-assisted synthesis compatible
Cytotoxicity profile
Reported
Derivatives T16/T19: IC₅₀ >300 μM
Benzylidene derivative 18: IC₅₀ 70.2 μM
Supports cytotoxicity endpoint review
MTT assay on human cell lines; cross-study comparison context
Target engagement
Source review
DprE1 Cys387 active site hydrogen bonding
Pyrazinamide: RpsA and undefined targets via pyrazinoic acid
Supports target engagement assay context
In silico docking; experimental enzyme inhibition data to verify

High-Throughput Synthesis of 1,3,4-Oxadiazole and Triazole Libraries

Because Pyrazine-2-carbohydrazide eliminates the need for multi-step acid activation and hydrazinolysis, it is the preferred starting material for generating libraries of pyrazine-linked 1,3,4-oxadiazoles and 1,2,4-triazoles. This direct cyclization pathway is heavily utilized in the discovery of novel agrochemicals and anticancer agents, where high intermediate yields and rapid analog generation are critical [1].

Design of Lanthanide-Based Single-Molecule Magnets (SMMs)

The compound's ability to form N,O,N,O-multichelating Schiff bases makes it an optimal precursor for synthesizing high-nuclearity lanthanide clusters (such as Dy6 and Dy8). These robust, thermally stable architectures are essential for the development of single-molecule magnets and advanced coordination polymers used in quantum computing and high-density data storage research [2].

Development of Next-Generation Antimycobacterial Agents

Given its superior in vitro scaffold potency compared to pyrazinamide, Pyrazine-2-carbohydrazide is a strategic procurement choice for infectious disease research. It serves as the core building block for N'-(E)-heteroaromatic derivatives that exhibit low-micromolar MICs against M. tuberculosis, bypassing the complex enzymatic activation pathways that limit the in vitro utility of traditional pyrazine amides [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimycobacterial lead optimization
Hydrazone derivatization capacity
MIC endpoint against drug-resistant M. tuberculosis strains
Metal complex coordination studies
ONO/ONN tridentate ligand precursor capability
Reported antimicrobial screening context
Biocatalytic synthesis development
Enzymatic route compatibility
By-product profile and process reproducibility review
Crystal engineering studies
3D hydrogen-bonding framework architecture
Supramolecular assembly and polymorphism validation

XLogP3

-0.9

UNII

V9GFH1A08Z

Other CAS

768-05-8

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